({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine
Description
The compound ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 3. The ethyl chain connects the pyrazole to a sulfamoyl dimethylamine moiety.
Properties
IUPAC Name |
2-[5-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)17-7-8-20-14(11-3-4-11)9-12(18-20)13-10-15-5-6-16-13/h5-6,9-11,17H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTSKBSATUNZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C . This reaction forms the intermediate compound, which is then further reacted with other reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.
Scientific Research Applications
({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
*Estimated based on structural analysis.
Research Findings
- Solubility and Bioavailability : The sulfamoyl group likely improves aqueous solubility compared to carboxamides, balancing lipophilicity for better membrane permeability .
- Metabolic Stability: Cyclopropyl and sulfonamide groups synergistically reduce susceptibility to oxidative metabolism, a limitation in hydroxy/amino-substituted pyrazoles .
Biological Activity
The compound ({2-[5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The structure of the compound features a sulfamoyl group linked to a dimethylamine , along with a pyrazole and pyrazine moiety. The presence of these functional groups is indicative of diverse biological interactions, which can be crucial for its pharmacological profile.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes, inhibiting their activity, which is essential in various metabolic pathways.
- Receptor Modulation : It may also act as a modulator for certain receptors involved in signal transduction pathways, influencing cellular responses.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures often display antimicrobial properties. The unique combination of the pyrazole and pyrazine rings may enhance its efficacy against various bacterial strains.
2. Anticancer Properties
Preliminary investigations suggest potential anticancer effects, particularly through the induction of apoptosis in cancer cells. The structural components allow for interaction with cancer-related signaling pathways.
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyrazole derivatives and incorporating the cyclopropyl and sulfamoyl groups through various chemical transformations. Understanding the synthesis pathway is crucial for optimizing yield and purity for further biological testing.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole-pyrazine core in this compound?
The pyrazole-pyrazine core can be synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example, describes pyrazole formation using hydrazines and β-diketones under acidic conditions. Pyrazine rings are often built using nucleophilic substitution or cyclization of diaminomaleonitrile derivatives. Key intermediates like 2-aminopyrazine (analogous to pyrazin-2-yl) may require protection of reactive amines during synthesis .
Q. How can crystallographic methods (e.g., X-ray diffraction) validate the compound’s structure?
Single-crystal X-ray diffraction using SHELX software ( ) is the gold standard for structural validation. Critical steps include:
Q. What chromatographic techniques are effective for separating stereoisomers or impurities in this compound?
Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is recommended. highlights the separation of epimers using minor adjustments in mobile phase pH or temperature. For sulfamoyl-containing analogs, ion-pair chromatography with tetrabutylammonium salts may improve resolution .
Advanced Research Questions
Q. How can conflicting NMR and mass spectrometry data be resolved for this sulfamoyl-substituted pyrazole?
Contradictions often arise from dynamic proton exchange or solvent effects. Methodological solutions include:
- Variable-temperature NMR to identify exchange-broadened signals (e.g., sulfamoyl NH protons).
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to confirm molecular ions, supplemented by isotopic pattern analysis.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What reaction conditions optimize the yield of the ethylsulfamoyl linker in this compound?
The sulfamoyl group can be introduced via nucleophilic substitution of a chlorosulfonyl intermediate with dimethylamine. suggests using:
- Anhydrous conditions (e.g., DMF or THF) to prevent hydrolysis.
- Catalytic DMAP to accelerate sulfonamide bond formation.
- Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product .
Q. How do steric and electronic effects influence the reactivity of the cyclopropyl-pyrazine moiety?
The cyclopropyl group introduces steric hindrance, which can slow nucleophilic attacks at the pyrazine ring. notes that electron-withdrawing groups (e.g., pyrazin-2-yl) enhance electrophilic substitution at adjacent positions. Computational studies (e.g., NBO analysis) can quantify charge distribution and predict regioselectivity in further functionalization .
Q. What strategies mitigate decomposition during prolonged storage of sulfamoyl-containing compounds?
- Lyophilization to remove residual solvents that may catalyze hydrolysis.
- Storage under inert gas (argon) at −20°C in amber vials to prevent photodegradation.
- Regular stability testing via LC-MS to monitor degradation products like sulfonic acids .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
Table 2. Reaction Optimization for Sulfamoyl Linker Synthesis
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dry DMF | Increases by 25% |
| Temperature | 0°C → RT (slow warming) | Reduces side products |
| Catalyst | DMAP (10 mol%) | Accelerates reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
